

In-Depth Technical Guide: Physicochemical Properties of 2-Ethylindolizin-6-amine

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Compound of Interest

Compound Name: 2-Ethylindolizin-6-amine

Cat. No.: B15243917

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For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of **2-Ethylindolizin-6-amine**, a heterocyclic amine belonging to the indolizine class of compounds. Due to the limited availability of experimental data for this specific molecule, this document combines available factual information with predicted data from computational models and representative experimental protocols from closely related analogues. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and evaluation of **2-Ethylindolizin-6-amine** and its derivatives for potential applications in drug discovery and development. The indolizine scaffold is of significant interest due to its prevalence in bioactive natural products and its diverse pharmacological activities, including potential as anticancer, anti-inflammatory, and central nervous system (CNS) active agents.

Core Physicochemical Properties

While experimental data for **2-Ethylindolizin-6-amine** is not extensively available in peer-reviewed literature, its fundamental properties have been cataloged by chemical suppliers. To provide a more comprehensive dataset for in silico modeling and experimental design, predicted properties from computational chemistry are also included.

Identification and Structure



Property	Value	Source
IUPAC Name	2-ethylindolizin-6-amine	N/A
CAS Number	1518005-19-0	ChemSrc[1]
Molecular Formula	C10H12N2	ChemSrc[1]
Molecular Weight	160.22 g/mol	ChemSrc[1]
Canonical SMILES	CCC1=CN2C(=C1)C=CC=C2 N	N/A

Predicted Physicochemical Data

The following table summarizes key physicochemical properties predicted through computational methods. These values are intended for estimation purposes and should be confirmed by experimental analysis.

Property	Predicted Value	Notes
logP (Octanol/Water)	2.9	A measure of lipophilicity.
Topological Polar Surface Area	30.4 Ų	Influences membrane permeability.
Hydrogen Bond Donors	1	The amine group.
Hydrogen Bond Acceptors	2	The two nitrogen atoms.
Rotatable Bonds	1	The ethyl group.
pKa (most basic)	5.5 - 6.5	Estimated for the amine group.

Note: Predicted values are derived from computational models for the positional isomer 2-Ethylindolizin-5-amine and should be considered as approximations for **2-Ethylindolizin-6-amine**.

Synthesis and Characterization: Experimental Protocols

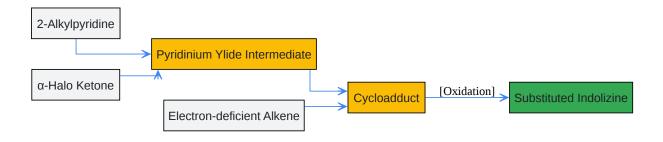


As specific experimental protocols for **2-Ethylindolizin-6-amine** are not publicly available, this section provides representative methodologies for the synthesis and characterization of substituted aminoindolizine derivatives, which can be adapted by skilled chemists.

Representative Synthesis of Aminoindolizine Derivatives

A common and versatile method for the synthesis of the indolizine core is the 1,3-dipolar cycloaddition reaction. The following protocol is a generalized example for the synthesis of a substituted indolizine, which can be a precursor to the target amine.

Reaction Scheme:



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Fig. 1: Generalized 1,3-Dipolar Cycloaddition for Indolizine Synthesis.

Detailed Methodology:

- Formation of the Pyridinium Ylide:
 - To a solution of the appropriately substituted pyridine (1.0 eq) in a suitable aprotic solvent (e.g., anhydrous acetonitrile or DMF), add the α -halo carbonyl compound (1.1 eq).
 - Stir the mixture at room temperature for 2-4 hours, or until the formation of the pyridinium salt is complete (monitor by TLC).
 - To the resulting suspension, add a base (e.g., triethylamine or potassium carbonate, 1.5
 eq) to generate the pyridinium ylide in situ.



• 1,3-Dipolar Cycloaddition:

- To the in situ generated pyridinium ylide, add the electron-deficient alkene (e.g., an acrylate or maleate derivative, 1.2 eq).
- Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight.
- Work-up and Purification:
 - After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
 - Redissolve the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
 - Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure indolizine derivative.

The introduction of the amino group at the 6-position can be achieved through various synthetic strategies, such as nitration followed by reduction, starting from a suitably functionalized pyridine or indolizine precursor.

Spectroscopic Characterization

The synthesized compounds should be characterized using a combination of spectroscopic techniques to confirm their structure and purity.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: Dissolve a small sample (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record the spectrum on a 300 or 400 MHz spectrometer. The chemical shifts (δ) of the aromatic and aliphatic protons, their multiplicities, and coupling constants (J) will be indicative of the indolizine core structure and the substitution pattern.



• ¹³C NMR: A proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom in the molecule, further confirming the carbon skeleton.

2.2.2. Infrared (IR) Spectroscopy

Acquire the IR spectrum of the solid sample using a KBr pellet or as a thin film. Key
characteristic peaks would include N-H stretching vibrations for the amine group (typically in
the range of 3300-3500 cm⁻¹) and C=C and C=N stretching vibrations of the aromatic rings.

2.2.3. Mass Spectrometry (MS)

Obtain a mass spectrum using an appropriate ionization technique (e.g., Electrospray Ionization - ESI). The molecular ion peak (M⁺ or [M+H]⁺) should correspond to the calculated molecular weight of the compound (160.22 for C₁₀H₁₂N₂). The fragmentation pattern can provide additional structural information. For amines, a common fragmentation is the alphacleavage.

Biological and Pharmacological Context

There is no specific biological activity reported for **2-Ethylindolizin-6-amine** in the current literature. However, the broader class of indolizine and aminoindolizine derivatives has been investigated for a wide range of pharmacological activities.

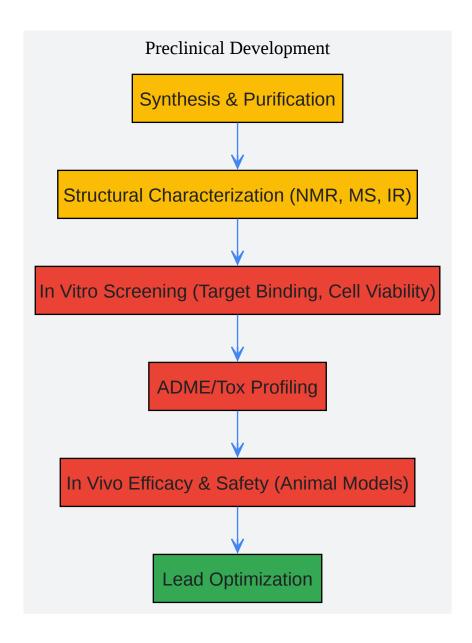
Known Activities of Aminoindolizine Derivatives

- Anticancer Activity: Several studies have reported the potential of indolizine derivatives as anticancer agents. The proposed mechanisms of action include the inhibition of tubulin polymerization and the disruption of EGFR signaling pathways.
- Central Nervous System (CNS) Activity: Certain aminoindolizine derivatives have shown CNS-depressant activities, as well as antagonistic effects at serotonin, histamine, and acetylcholine receptors.[1]
- Antimicrobial and Anti-inflammatory Activity: The indolizine scaffold is also associated with antimicrobial and anti-inflammatory properties.[2]

Drug Development Workflow



The evaluation of a novel compound like **2-Ethylindolizin-6-amine** in a drug discovery program would typically follow a structured workflow.



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Fig. 2: Standard Preclinical Drug Discovery Workflow.

Conclusion

2-Ethylindolizin-6-amine is a sparsely characterized compound belonging to the medicinally relevant indolizine class. This guide has compiled the available and predicted physicochemical



data to aid researchers in their investigations. The provided representative experimental protocols for synthesis and characterization, along with the overview of the known biological activities of related compounds, offer a starting point for the systematic evaluation of this molecule. Further experimental validation of the predicted properties and exploration of its pharmacological potential are warranted to fully understand the significance of **2-Ethylindolizin-6-amine** in the context of drug discovery.

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